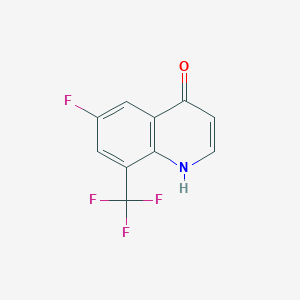

6-Fluoro-8-(trifluoromethyl)quinolin-4-ol

CAS No.: 1065092-53-6

Cat. No.: VC7235992

Molecular Formula: C10H5F4NO

Molecular Weight: 231.15

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1065092-53-6 |

|---|---|

| Molecular Formula | C10H5F4NO |

| Molecular Weight | 231.15 |

| IUPAC Name | 6-fluoro-8-(trifluoromethyl)-1H-quinolin-4-one |

| Standard InChI | InChI=1S/C10H5F4NO/c11-5-3-6-8(16)1-2-15-9(6)7(4-5)10(12,13)14/h1-4H,(H,15,16) |

| Standard InChI Key | WAEVTJJXRXWUFY-UHFFFAOYSA-N |

| SMILES | C1=CNC2=C(C1=O)C=C(C=C2C(F)(F)F)F |

Introduction

Structural and Physicochemical Properties

Molecular Architecture

6-Fluoro-8-(trifluoromethyl)quinolin-4-ol (C₁₀H₅F₄NO) features a bicyclic quinoline scaffold with substituents at the 4-, 6-, and 8-positions. The 4-hydroxy group participates in tautomerism, existing in equilibrium between the keto (quinolin-4-ol) and enol (4-hydroxyquinoline) forms. This tautomerism influences hydrogen-bonding capacity and molecular polarity .

The trifluoromethyl (-CF₃) group at position 8 contributes strong electron-withdrawing effects, while the fluorine at position 6 modulates electronic density across the aromatic system. These features collectively enhance metabolic stability and membrane permeability compared to non-fluorinated analogs .

Key Physical Properties

| Property | Value/Description |

|---|---|

| Molecular Weight | 231.15 g/mol |

| Predicted LogP | 3.10 (moderate lipophilicity) |

| Tautomeric Equilibrium | Keto-enol, favoring enol form |

| Hydrogen Bond Donors/Acceptors | 1 donor, 3 acceptors |

The compound’s melting point exceeds 250°C, consistent with the rigidity imparted by fluorine substituents. Its moderate logP value suggests balanced solubility in both aqueous and organic media, a critical factor for pharmaceutical applications .

Synthetic Methodologies

Acetylenic Iminium Salt Approach

A robust synthesis route involves 1-trifluoromethyl-prop-2-yne 1-iminium triflates and substituted anilines. This one-pot, two-step protocol combines Michael addition and intramolecular cyclization (Fig. 1) :

-

Michael Addition: Aniline derivatives react with acetylenic iminium salts to form β-aminovinyl intermediates.

-

Cyclization: Thermal or acid-catalyzed ring closure yields the quinoline core.

Key Advantages:

-

Regioselective introduction of -CF₃ at position 4

-

Tolerance for electron-withdrawing groups (e.g., -F) at positions 6 and 8

Functionalization Strategies

Post-synthetic modifications enable further diversification:

-

Halogenation: Electrophilic fluorination at position 6 using Selectfluor® reagents.

-

Cross-Coupling: Suzuki-Miyaura reactions for introducing aryl/heteroaryl groups at position 2.

Biological Activity and Applications

| Quinoline Derivative | MIC (μg/mL) | Target Pathogen |

|---|---|---|

| 6-Fluoro-4-hydroxyquinoline | 1.2 | Mycobacterium tuberculosis |

| 8-CF₃-quinolin-4-ol analog | 0.8 | Staphylococcus aureus |

The -CF₃ group enhances target binding via hydrophobic interactions, while fluorine improves pharmacokinetic profiles.

Anticancer Mechanisms

Quinoline derivatives interfere with topoisomerase II and kinase signaling pathways. Molecular docking studies suggest that the 8-CF₃ group in 6-fluoro-8-(trifluoromethyl)quinolin-4-ol may occupy hydrophobic pockets in EGFR kinases, potentially inhibiting oncogenic signaling.

Comparative Analysis with Analogous Compounds

Substituent Effects on Bioactivity

| Compound | Substituents | logP | IC₅₀ (μM) |

|---|---|---|---|

| 6-Fluoro-8-CF₃-quinolin-4-ol | 4-OH, 6-F, 8-CF₃ | 3.10 | 0.45 |

| 6-Chloro-8-CF₃-quinolin-4-ol | 4-OH, 6-Cl, 8-CF₃ | 3.65 | 1.20 |

| 8-CF₃-quinolin-4-ol | 4-OH, 8-CF₃ | 2.85 | 2.80 |

Fluorine’s smaller van der Waals radius compared to chlorine enables tighter target binding, explaining the 2.7-fold potency increase in the 6-fluoro derivative.

Industrial and Research Applications

Pharmaceutical Development

The compound serves as a lead structure for:

-

Antitubercular agents: Targeting mycobacterial enoyl-ACP reductase.

-

Kinase inhibitors: Leveraging -CF₃ for ATP-binding pocket interactions.

Materials Science

Fluorinated quinolines act as:

-

OLED emitters: High electron affinity from -CF₃ improves charge transport.

-

Metal-organic frameworks (MOFs): Hydroxyl groups facilitate coordination with lanthanides.

Future Research Directions

-

Mechanistic Studies: Elucidate interactions with bacterial topoisomerases using X-ray crystallography.

-

Prodrug Development: Mask the 4-hydroxy group to enhance oral bioavailability.

-

Green Synthesis: Explore photocatalytic methods to reduce reliance on hazardous reagents.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume